BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate
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Overview
Description
BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate is a chemical compound with the molecular formula C12H16ClNO4S and a molecular weight of 305.77 g/mol . It is known for its unique structure, which includes a benzyl group, a chlorosulfonyl group, and a methylcarbamate group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate typically involves the reaction of benzylamine with 3-chloropropyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Benzylamine} + \text{3-chloropropyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- BenzylN-[3-(chlorosulfonyl)propyl]carbamate
- BenzylN-[3-(chlorosulfonyl)propyl]-N-ethylcarbamate
- BenzylN-[3-(chlorosulfonyl)propyl]-N-phenylcarbamate
Uniqueness
BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity in various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C12H16ClNO4S |
---|---|
Molecular Weight |
305.78 g/mol |
IUPAC Name |
benzyl N-(3-chlorosulfonylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-14(8-5-9-19(13,16)17)12(15)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
NYLFEMVQHSLBDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCS(=O)(=O)Cl)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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